molecular formula C17H17NO5 B554332 N-Benzyloxycarbonyl-L-tyrosine CAS No. 1164-16-5

N-Benzyloxycarbonyl-L-tyrosine

Cat. No. B554332
CAS RN: 1164-16-5
M. Wt: 315.32 g/mol
InChI Key: MCRMUCXATQAAMN-HNNXBMFYSA-N
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Description

N-Benzyloxycarbonyl-L-tyrosine, also known as N-Cbz-L-tyrosine or Z-Tyr-OH, is an organic compound . It is a white to almost white powder or crystal . It is commonly used in organic synthesis reactions, especially as a protecting group in polypeptide synthesis .


Molecular Structure Analysis

The molecular formula of N-Benzyloxycarbonyl-L-tyrosine is C17H17NO5, and its molecular weight is 315.33 . The structure consists of a tyrosine molecule with a benzyloxycarbonyl protecting group attached to the nitrogen of the amino group .


Physical And Chemical Properties Analysis

N-Benzyloxycarbonyl-L-tyrosine is a solid at 20°C . It has a melting point of 95°C . It is soluble in methanol . Its specific rotation is 10° (C=1, AcOH) .

Scientific Research Applications

Peptide Synthesis

Z-Tyr-OH is used in peptide synthesis . It is a key component in the production of peptides, which are short chains of amino acids. These peptides have a wide range of applications in biological research and drug development .

Chiral Recognition Applications

Z-Tyr-OH has been used in the development of molecularly imprinted polymers (MIPs) for chiral recognition applications . These MIPs can be tailored with predefined chiral recognition properties, making them useful in separation techniques and molecular sensing .

Development of Hard Coating Material

Z-Tyr-OH has been used in the development of a flexible hard coating material that displays extreme scratch resistance and foldable flexibility . This application is particularly relevant in the manufacturing of durable surfaces for various products .

Biocatalytic Derivatization

Z-Tyr-OH can be used in biocatalytic derivatization . This process involves the modification of the functional groups of Z-Tyr-OH to produce chemicals that are widely employed in the pharmaceutical, food, and cosmetics industries .

Anti-Melanogenic Agents

Z-Tyr-OH has potential applications in the development of anti-melanogenic agents . As a tyrosinase inhibitor, it can be used to control the production of melanin, which is responsible for the coloration of skin, hair, and eyes .

Enzymatic Production of L-Tyrosine Derivatives

Z-Tyr-OH can be used in the enzymatic production of L-tyrosine derivatives . These derivatives have potential applications in various industries, including food, pharmaceutical, and cosmetics .

Safety and Hazards

N-Benzyloxycarbonyl-L-tyrosine is harmful by inhalation, in contact with skin, and if swallowed . It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

Future Directions

N-Benzyloxycarbonyl-L-tyrosine is a key reagent in peptide synthesis, and its future directions are likely tied to advancements in this field . Recent advances in chemoenzymatic peptide syntheses suggest potential for new methods and applications .

Mechanism of Action

Target of Action

Z-Tyr-OH, also known as N-Benzyloxycarbonyl-L-tyrosine, is a derivative of the amino acid tyrosine . Tyrosine is involved in numerous biochemical processes and is found in the active sites of many enzymes, playing a crucial role in protein-protein and protein-ligand interactions

Mode of Action

It’s known that tyrosine residues can undergo various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation . These modifications can significantly alter the function of the proteins in which the tyrosine residues are present. As a tyrosine derivative, Z-Tyr-OH may interact with its targets in a similar manner, potentially influencing these post-translational modifications.

Biochemical Pathways

Tyrosine is involved in several biochemical pathways. It plays a role in the synthesis of proteins, as it is one of the 20 standard amino acids used by cells for this purpose . Additionally, tyrosine residues can be phosphorylated by protein kinases, which is a key aspect of signal transduction processes

Pharmacokinetics

Tyrosine is well-absorbed and distributed throughout the body, where it can be incorporated into proteins or metabolized further . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Z-Tyr-OH would need to be studied in more detail to provide a comprehensive understanding of its bioavailability and pharmacokinetics.

Result of Action

This could have wide-ranging effects, given the many roles of tyrosine in cellular processes .

properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRMUCXATQAAMN-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313627
Record name Carbobenzoxy-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyloxycarbonyl-L-tyrosine

CAS RN

1164-16-5
Record name Carbobenzoxy-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1164-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbobenzoxy-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(benzyloxy)carbonyl]-L-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.281
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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